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Compound of Interest

Compound Name: 4,6-Difluoro-2-methylpyrimidine

Cat. No.: B099523

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the spectroscopic characterization
of 4,6-Difluoro-2-methylpyrimidine (CAS No: 18382-80-4), a key building block in medicinal
chemistry and materials science. We present detailed protocols for Nuclear Magnetic
Resonance (NMR) spectroscopy (*H, 13C, and *°F), Fourier-Transform Infrared (FT-IR)
Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-
Vis) Spectroscopy. Expected spectral data are summarized in tabular format to serve as a
reference for structure confirmation and purity assessment. This guide is intended to assist
researchers in obtaining reliable and reproducible analytical data for this compound.

Molecular Information
e Compound Name: 4,6-Difluoro-2-methylpyrimidine
e CAS Number: 18382-80-4

e Molecular Formula: CsHaF2N2[1]

e Molecular Weight: 130.10 g/mol [1]
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e Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis
of 4,6-Difluoro-2-methylpyrimidine. These values are based on typical chemical shifts and
fragmentation patterns for fluorinated pyrimidine structures.

Table 1: Expected NMR Spectroscopic Data (Solvent: CDCIls, TMS as standard)

. . Coupling

Chemical Shift . .
Nucleus Multiplicity Constant (J, Assignment

(6, ppm)

Hz)

1H ~2.65 t 5J(HF)=05Hz  -CHs
~6.80 t 3)(HF)=20Hz H-5
13C ~23.0 q J(C,H)=128 Hz -CHs
~105.0 t 2J(C,F) = 25 Hz C-5
~164.0 t 3)(C,F) =5 Hz C-2
~168.0 d 1J(C,F)=260Hz C-4,C-6
19F ~-70.0 q 5J(FH)=0.5Hz  F-4,F-6

Table 2: Expected Mass Spectrometry Data (Electron lonization)
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miz Relative Intensity (%) Assighment

130 100 [M]* (Molecular lon)

103 ~ 40 [M - HCNJ*

84 ~ 20 [M - HCN - F]*

57 ~ 60 [CsHsN]* or other fragments

Table 3: Expected FT-IR Absorption Bands

Wavenumber . . . .
Intensity Vibration Type Assignment
(cm™)
~ 3080 Weak C-H Stretch Aromatic C-H
~ 2960 Weak C-H Stretch Methyl C-H
~ 1610, 1580 Strong C=N, C=C Stretch Pyrimidine ring
~ 1350 Strong C-F Stretch Asymmetric
~ 1200 Strong C-F Stretch Symmetric
~ 850 Medium C-H Bend Out-of-plane
Table 4: Expected UV-Vis Spectroscopic Data (Solvent: Ethanol)
Molar Absorptivity (g, .
Amax (nm) Transition
M-icm™?)
~ 210 ~ 7,500 m-T
~ 265 ~ 4,000 m-T

Experimental Workflows and Protocols

The following diagrams and protocols detail the standardized procedures for the complete

spectroscopic characterization of 4,6-Difluoro-2-methylpyrimidine.
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Experimental Workflow for Spectroscopic Characterization

Sample Preparation

4,6-Difluoro-2-methylpyrimidine (Solid/Liquid)

Prepare dilute solution
in UV-grade Ethanol
(e.g., 10* M)

Dissolve ~10 mg
in 0.6 mL CDCls
with TMS

Dissolve ~1 mg
in 1 mL Volatile Solvent
(e.g., Dichloromethane)

Prepare thin solid film
on NaCl plate or KBr pellet

Data Acquisition

1H, 13C, 19F NMR FT-IR Spectrum _ UV-Vis Spectrum
Spectra Acquisition el GC-MS Analysis Acquisition
(4000-400 cm™1) (200-400 nm)

Data Analysis

Y \ \

A4
Proces§ & Intgrpret Identify Functional Determine Molecular lon Identify Amax
Chemical Shifts, . } .
Couplings Group Frequencies & Fragmentation Pattern & Molar Absorptivity

Click to download full resolution via product page

Caption: Overall experimental workflow from sample preparation to data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

NMR spectroscopy provides detailed information about the molecular structure, connectivity,
and environment of the atoms. For this compound, H, $3C, and *°*F NMR are essential.[2][3]

e Sample Preparation:

o Accurately weigh 5-10 mg of 4,6-Difluoro-2-methylpyrimidine.
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o Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCI3) in a
clean, dry NMR tube.

o Add a small amount of Tetramethylsilane (TMS) as an internal standard for *H and 3C
NMR (& = 0.00 ppm).[4] For °F NMR, CFCls is the standard reference (& = 0.00 ppm),
though spectra are often referenced externally or to a secondary standard.[5]

o Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

e Instrument Parameters (500 MHz Spectrometer):

o 'H NMR:

Spectral Width: 16 ppm

Acquisition Time: ~3 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16

o 13C NMR:

Spectral Width: 240 ppm

Acquisition Time: ~1.5 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024 (or more, as needed for signal-to-noise)

Mode: Proton-decoupled
o 1%F NMR:
» Spectral Width: ~200 ppm

= Acquisition Time: ~1 second
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» Relaxation Delay: 2 seconds
= Number of Scans: 64

» Mode: Proton-decoupled

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase correct the spectrum.

Calibrate the *H and 13C spectra to the TMS peak at 0.00 ppm.

[e]

o

Integrate the peaks in the *H spectrum.

[¢]

Analyze chemical shifts, multiplicities, and coupling constants to assign signals to the

corresponding nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol

FT-IR spectroscopy is used to identify the functional groups present in the molecule by
measuring the absorption of infrared radiation.[6]

e Sample Preparation (Thin Solid Film Method):[7][8]

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches.

o

Dissolve a small amount (1-2 mg) of 4,6-Difluoro-2-methylpyrimidine in a few drops of a

(¢]

volatile solvent like dichloromethane or acetone.

Apply one or two drops of the solution to the surface of one salt plate.

o

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound

[¢]

on the plate.
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o If the resulting spectrum has peaks that are too intense, the film is too thick. Clean the
plate and use a more dilute solution. If peaks are too weak, add another drop of the
solution and re-dry.[7][8]

e Instrument Parameters:
o Scan Range: 4000 cm~1to 400 cm~?
o Resolution: 4 cm
o Number of Scans: 16
o Mode: Transmittance

o Data Acquisition and Processing:

o

Record a background spectrum of the clean, empty sample compartment.

[e]

Place the salt plate with the sample film into the spectrometer's sample holder.

o

Acquire the sample spectrum. The instrument software will automatically ratio it against
the background.

o

Identify and label the wavenumbers of significant absorption bands. Compare these to the
expected values for aromatic, methyl, and C-F bonds.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

GC-MS combines gas chromatography to separate components of a mixture with mass
spectrometry to identify them based on their mass-to-charge ratio and fragmentation pattern.
[10][11][12]

e Sample Preparation:

o Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as
dichloromethane or ethyl acetate.
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e Instrument Parameters (Typical):
o Gas Chromatograph (GC):
» Injection Volume: 1 uL
» |njector Temperature: 250 °C
» Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
= Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

= Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and
hold for 5 minutes.

o Mass Spectrometer (MS):

lonization Mode: Electron lonization (EI) at 70 eV.

Source Temperature: 230 °C.[13]

Quadrupole Temperature: 150 °C.[13]

Mass Range: 40-400 amu.

Solvent Delay: ~3-4 minutes to prevent filament damage from the solvent peak.

o Data Analysis:

(¢]

Examine the total ion chromatogram (TIC) to determine the retention time of the
compound.

o

Analyze the mass spectrum corresponding to the compound's peak.

[¢]

Identify the molecular ion peak [M]* to confirm the molecular weight.

o

Interpret the major fragment ions to support the proposed structure.
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Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

UV-Vis spectroscopy measures the electronic transitions within a molecule, which is particularly
useful for compounds with conjugated 1t-systems like aromatic rings.[14][15][16]

e Sample Preparation:

o Prepare a stock solution of 4,6-Difluoro-2-methylpyrimidine in a UV-grade solvent (e.qg.,
ethanol or acetonitrile) with a known concentration (e.g., 1073 M).

o From the stock solution, prepare a dilute solution (e.g., 104 to 10-> M) to ensure the
absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).[17]

e Instrument Parameters:
o Wavelength Range: 200 - 400 nm.
o Scan Speed: Medium.
o Cuvette: 1 cm path length quartz cuvette.

» Data Acquisition and Processing:

o

Fill a reference cuvette with the pure solvent and use it to zero the spectrophotometer
(baseline correction).[17][18]

o Fill the sample cuvette with the prepared solution and record the absorbance spectrum.
o Identify the wavelength(s) of maximum absorbance (Amax).

o If quantitative analysis is needed, the molar absorptivity (¢) can be calculated using the
Beer-Lambert Law (A = €bc), where A is the absorbance at Amax, b is the path length (1
cm), and c is the molar concentration.[17]

Data Integration for Structural Confirmation

No single technique provides a complete structural picture. The data from all methods must be
integrated to provide unambiguous confirmation.
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Logical Workflow for Structure Elucidation

Primary Spectroscopic Data

NMR: .
Mass Spec: IR: 13- 19F UV-Vis:
miz = 130 ( C-F, C=N, C=C bands l I K, P SIS Amax at =265 nm
& couplings

Interpretation
v \

\J
Confirms Molecular A Confirms Functional Establishes Atom Confirms Conjugated
Weight (130.10) Groups (Aromatic, C-F) Connectivity & Environment T-System

Confirmed Structure:

4,6-Difluoro-2-methylpyrimidine

Click to download full resolution via product page

Caption: Integration of data from multiple spectroscopic techniques for structure confirmation.
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By following these protocols and workflows, researchers can confidently characterize the
structure and purity of 4,6-Difluoro-2-methylpyrimidine, ensuring the quality of the material
for subsequent applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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